molecular formula C9H7ClN2 B1630211 6-Chloroquinolin-7-amine CAS No. 226073-90-1

6-Chloroquinolin-7-amine

Cat. No.: B1630211
CAS No.: 226073-90-1
M. Wt: 178.62 g/mol
InChI Key: RMNRIJKZCPHZJF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-7-amine is a heterocyclic compound with the molecular formula C₉H₇ClN . It features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in both natural and synthetic compounds .


Synthesis Analysis

Several synthesis protocols have been reported for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad–Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been employed for quinoline synthesis. The Combes/Conrad–Limpach reaction, for instance, involves the condensation of a primary aryl amine with a 1,3-diketone or β-ketoaldehyde, followed by cyclodehydration to yield quinoline .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a chlorine atom at the 6-position. The nitrogen atom in the pyridine ring is located at the 7-position. The chloro substitution imparts specific chemical properties to this compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. These reactions allow for functionalization and modification of the quinoline scaffold, leading to diverse derivatives with potential biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point of this compound is approximately .

Mechanism of Action

The specific mechanism of action for 6-Chloroquinolin-7-amine depends on its interactions with biological targets. Quinoline derivatives have been explored for their antimalarial, antibacterial, antiviral, and anticancer properties. Further studies are needed to elucidate the precise molecular pathways and cellular targets affected by this compound .

Properties

IUPAC Name

6-chloroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRIJKZCPHZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648103
Record name 6-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226073-90-1
Record name 6-Chloro-7-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226073-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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